

Staining protocols for Bodipy FL-eda in fixed and live cells

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Compound of Interest

Compound Name: *Bodipy FL-eda*

Cat. No.: *B15598620*

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Application Notes and Protocols for BODIPY™ FL EDA

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine, Hydrochloride) is a versatile fluorescent dye characterized by its bright, green fluorescence, which is similar to that of fluorescein (FITC) and Alexa Fluor™ 488.[1] It possesses a high extinction coefficient, high fluorescence quantum yield, and its fluorescence is relatively insensitive to solvent polarity and pH.[1] A key feature of BODIPY™ FL EDA is its aliphatic amine group, which allows it to react with aldehydes and ketones.[2] This reactivity makes it a valuable tool for the quantitative analysis of nucleotides, particularly for determining DNA damage, genomic DNA methylation, and quantifying intracellular ATP levels through methods like capillary electrophoresis with laser-induced fluorescence (CE-LIF).[2]

While primarily utilized for nucleotide analysis, the general photophysical properties of BODIPY dyes, such as their hydrophobicity, make them suitable for staining lipids and membranes in cellular imaging.[1] This document provides detailed protocols for the hypothetical application of BODIPY™ FL EDA in staining both live and fixed cells, adapting general BODIPY staining methodologies.

Physicochemical and Spectral Properties

| Property | Value | Reference |
|-------------------------------------------------|--------------|-----------|
| Excitation Wavelength (λ_{ex}) | 500 nm | [2] |
| Emission Wavelength (λ_{em}) | 510 nm | [2] |
| Molecular Weight | 384.64 g/mol | |
| Appearance | Orange solid | |
| Solvent for Stock Solution | DMSO | [2] |

Experimental Protocols

Protocol 1: Staining of Live Cells

This protocol is adapted from general methodologies for live-cell staining with BODIPY™ dyes. [3] It is intended for real-time observation of cellular components that may react with the amine group of BODIPY™ FL EDA.

Materials:

- BODIPY™ FL EDA
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Complete cell culture medium
- Live cells cultured on coverslips or in imaging dishes

Procedure:

- Preparation of Stock Solution:
 - Prepare a 1-10 mM stock solution of BODIPY™ FL EDA in anhydrous DMSO. For example, to make a 10 mM stock, dissolve 3.85 mg of BODIPY™ FL EDA in 1 mL of DMSO.

- Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Preparation of Staining Solution:
 - On the day of the experiment, dilute the stock solution to a final working concentration of 0.1–2 μ M in a serum-free cell culture medium or PBS.^[4]
 - Vortex the solution thoroughly immediately before use to prevent aggregation of the hydrophobic dye in the aqueous medium.
- Cell Preparation:
 - Culture cells to a confluency of 70-80%.
 - Gently wash the cells twice with warm PBS or HBSS to remove any residual serum and media components.
- Staining:
 - Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.^[4] The optimal incubation time may vary depending on the cell type and experimental conditions.
- Washing:
 - Remove the staining solution and gently wash the cells two to three times with warm PBS or complete cell culture medium to remove any unbound dye and reduce background fluorescence.^[4]
- Imaging:
 - Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set. The excitation and emission maxima are approximately 500 nm and 510 nm, respectively.^[2]

Protocol 2: Staining of Fixed Cells

This protocol is adapted from standard protocols for staining fixed cells with BODIPY™ dyes.[4] Fixation with paraformaldehyde is recommended, as methanol-based fixatives can extract lipids, potentially affecting the staining of lipophilic structures.[5]

Materials:

- BODIPY™ FL EDA
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (methanol-free)
- Permeabilization buffer (e.g., 0.1% Triton™ X-100 or 0.1% Saponin in PBS)
- Cells cultured on coverslips

Procedure:

- Preparation of Stock and Staining Solutions:
 - Follow steps 1 and 2 from the live-cell staining protocol. For fixed cells, a working concentration of 0.5–5 μ M is recommended.[4]
- Cell Fixation:
 - Wash cells briefly with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]
 - Wash the cells three times with PBS for 5 minutes each to remove the fixative.
- Permeabilization (Optional):
 - If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.

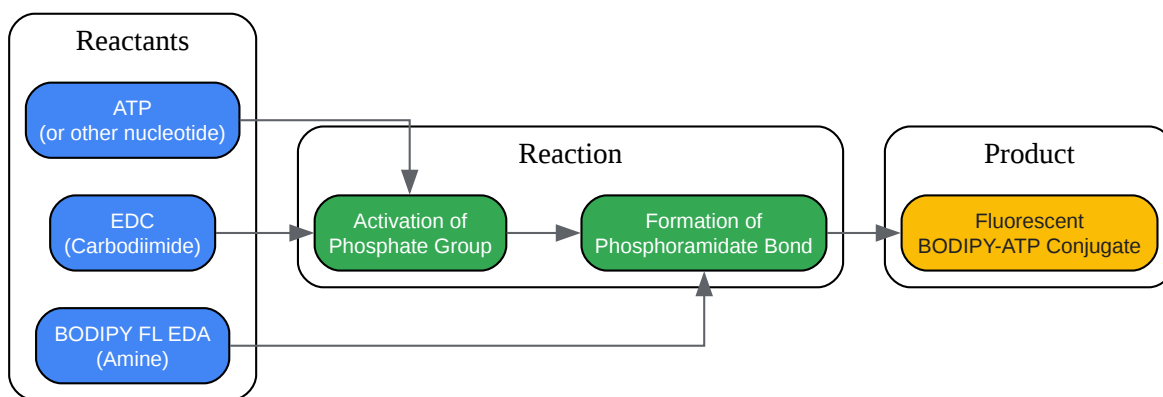
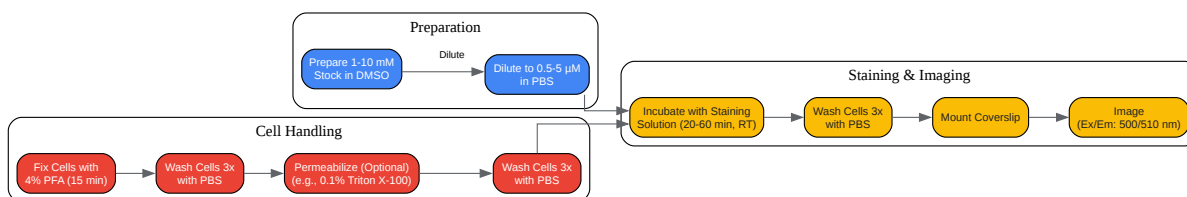
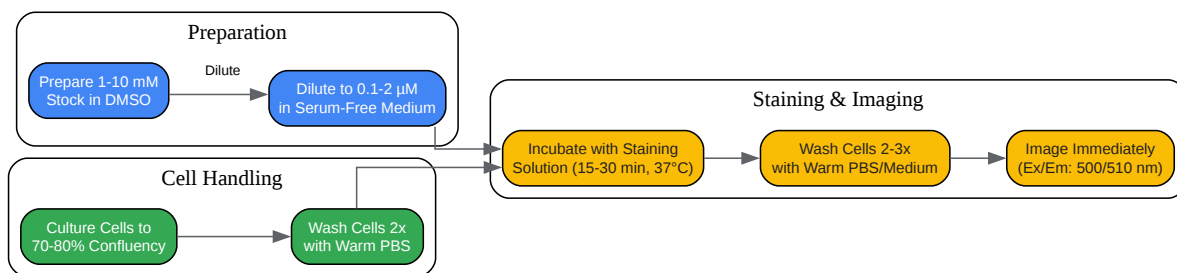
- Staining:
 - Add the staining solution to the fixed cells and incubate for 20–60 minutes at room temperature, protected from light.[\[4\]](#)
- Washing:
 - Remove the staining solution and wash the cells three times with PBS for 5-10 minutes each to reduce background fluorescence.[\[6\]](#)
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with a standard FITC filter set (Ex/Em: ~500/510 nm).

Quantitative Data Summary

The primary quantitative application of BODIPY™ FL EDA reported in the literature is the derivatization of nucleotides for highly sensitive quantification by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).

| Analyte | Method | Limit of Quantification (LOQ) | Key Finding | Reference |
|--------------------------------|--------|-------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| ATP in spermatozoa and oocytes | CE-LIF | 0.15 $\mu\text{mol/L}$ | The method showed a ~120-fold improvement in sensitivity compared to previous CE-UV assays. | [7] |
| Deoxynucleotides | CE-LIF | Not specified | Can be used to detect both modified and unmodified deoxynucleotides for DNA damage and methylation analysis. | [2] |

Diagrams



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